molecular formula C9H10BrF B8605480 1-Bromo-4-fluoro-2-isopropylbenzene

1-Bromo-4-fluoro-2-isopropylbenzene

Cat. No. B8605480
M. Wt: 217.08 g/mol
InChI Key: BHNAMOVNNLGEQZ-UHFFFAOYSA-N
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Patent
US09321746B2

Procedure details

To a solution of 1-bromo-4-fluoro-2-(prop-1-en-2-yl)benzene (200 mg, 0.930 mmol) in DCM (5 mL) was added 5% Rhodium on Alumina (30 mg, 0.015 mmol). The resulting mixture was stirred under hydrogen atmosphere (50 psi) for 18 h after which time the reaction was filtered through Celite™ and concentrated in vacuo to afford 1-bromo-4-fluoro-2-isopropylbenzene. 1H NMR (400 MHz, CD2Cl2) δ ppm 7.48 (dd, J=8.6, 5.7 Hz, 1H), 7.01 (dd. J=10.3, 3.1 Hz, 1H), 6.82-6.75 (m, 1H), 3.38-3.25 (m, 1H), 1.21 (d, J=6.9 Hz, 6H).
Name
1-bromo-4-fluoro-2-(prop-1-en-2-yl)benzene
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
30 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=1[C:9]([CH3:11])=[CH2:10]>C(Cl)Cl.[Rh]>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=1[CH:9]([CH3:11])[CH3:10]

Inputs

Step One
Name
1-bromo-4-fluoro-2-(prop-1-en-2-yl)benzene
Quantity
200 mg
Type
reactant
Smiles
BrC1=C(C=C(C=C1)F)C(=C)C
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
30 mg
Type
catalyst
Smiles
[Rh]

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred under hydrogen atmosphere (50 psi) for 18 h after which time the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was filtered through Celite™
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)F)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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